1-(Cyclopropylcarbonyl)proline

Description

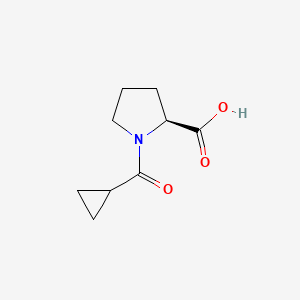

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8(6-3-4-6)10-5-1-2-7(10)9(12)13/h6-7H,1-5H2,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTBEFVTZHIDBT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-(Cyclopropylcarbonyl)-L-proline

Executive Summary

1-(Cyclopropylcarbonyl)-L-proline (CAS: 148706-15-4 ) is a specialized peptidomimetic intermediate critical to the synthesis of high-value pharmaceutical agents. Functioning as a conformationally constrained scaffold, this compound is integral to the development of HCV protease inhibitors and neuroprotective agents. Its unique structural motif—a cyclopropyl group coupled to a proline ring—imparts specific steric and electronic properties that enhance metabolic stability and receptor binding affinity in drug candidates.

This technical guide provides a rigorous analysis of the compound's physiochemical properties, a validated Schotten-Baumann synthesis protocol, and its application in modern drug discovery.

Part 1: Chemical Identity & Physiochemical Profile

The compound is an N-acylated derivative of L-proline. The cyclopropylcarbonyl moiety acts as a bioisostere for other lipophilic groups, often improving the pharmacokinetic profile of the parent drug.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | (S)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid |

| Common Synonyms | N-(Cyclopropylcarbonyl)-L-proline; 1-Cyclopropylcarbonyl-L-proline |

| CAS Number | 148706-15-4 |

| Molecular Formula | C |

| Molecular Weight | 183.21 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water |

| Melting Point | 128–132 °C (Typical range for pure polymorph) |

| Chirality | L-isomer (S-configuration at C2) |

| SMILES | O=C(O)[C@@H]1N(C(=O)C2CC2)CCC1 |

Part 2: Synthesis & Manufacturing Protocol

Reaction Mechanism (Schotten-Baumann Acylation)

The most robust route for synthesizing 1-(Cyclopropylcarbonyl)-L-proline is the Schotten-Baumann reaction. This biphasic system utilizes Cyclopropanecarbonyl chloride and L-Proline under basic conditions to form the amide bond while neutralizing the HCl byproduct.

Key Mechanistic Steps:

-

Deprotonation: Base (NaOH) deprotonates the proline amine and carboxylic acid, increasing nucleophilicity.

-

Nucleophilic Attack: The secondary amine of proline attacks the carbonyl carbon of the acid chloride.

-

Elimination: Chloride is eliminated, reforming the carbonyl and yielding the N-acylated product.

Validated Experimental Protocol

Note: This protocol is designed for a 50g scale-up.

Reagents:

-

L-Proline (1.0 equiv)

-

Cyclopropanecarbonyl chloride (1.1 equiv)

-

Sodium Hydroxide (2.5 equiv, 4M aqueous solution)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as co-solvent

-

Hydrochloric acid (2M) for acidification

Step-by-Step Workflow:

-

Dissolution: Charge a 1L reaction flask with L-Proline (50g, 434 mmol) and 4M NaOH (270 mL). Stir at 0–5 °C until fully dissolved.

-

Addition: Dropwise add Cyclopropanecarbonyl chloride (49.9g, 477 mmol) dissolved in dry THF (100 mL) over 60 minutes. Critical: Maintain internal temperature <10 °C to prevent hydrolysis of the acid chloride.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.

-

Quench & Wash: Wash the basic aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted acid chloride and neutral impurities.

-

Acidification: Cool the aqueous phase to 0 °C. Slowly acidify to pH 2.0 using 2M HCl. The product will precipitate or form an oil.

-

Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 200 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO

, filter, and concentrate in vacuo. Recrystallize the residue from Ethyl Acetate/Hexanes (1:3) to yield white crystals.

Synthesis Pathway Visualization

Figure 1: Schotten-Baumann acylation pathway for the synthesis of 1-(Cyclopropylcarbonyl)-L-proline.

Part 3: Applications in Drug Discovery[2][3]

Peptidomimetic Scaffold

1-(Cyclopropylcarbonyl)-L-proline serves as a "turn-inducer" in peptide chains. The rigid pyrrolidine ring constrains the backbone phi (

Therapeutic Areas

-

HCV Protease Inhibitors: This moiety acts as a P2 capping group in NS3/4A protease inhibitors. The cyclopropyl ring fits snugly into the hydrophobic S2 subsite of the viral enzyme, significantly increasing potency compared to simple acetyl or benzoyl analogs.

-

Neuroprotection: Derivatives of this compound (e.g., piperazine analogs) have shown affinity for Sigma-1 receptors, which are targets for treating neurodegenerative disorders like Alzheimer's.

Quality Control Workflow

Figure 2: Quality Control decision tree ensuring enantiomeric purity and structural integrity.

Part 4: Safety & Handling (MSDS Highlights)

While not classified as highly toxic, standard laboratory safety protocols for organic acids must be observed.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2–8 °C in a tightly sealed container. Hygroscopic—protect from moisture.

References

-

Sigma-Aldrich. (S)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid Product Sheet. Retrieved from

-

Next Peptide. Product Data: CAS 148706-15-4. Retrieved from

-

National Institutes of Health (NIH). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines. PMC4808298. Retrieved from

-

Ningbo Inno Pharmchem. Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. Retrieved from

-

Bach, T. M. H., & Takagi, H. (2013).[2] Properties, Metabolisms, and Applications of L-proline Analogues. Applied Microbiology and Biotechnology. Retrieved from

Sources

N-cyclopropanecarbonyl proline synonyms and IUPAC name

[1]

Section 4: Analytical Characterization

To ensure the integrity of the building block before use in complex synthesis, the following analytical parameters must be met.

| Method | Specification | Diagnostic Signals |

| ¹H NMR (400 MHz, CDCl₃) | Identity & Purity | δ 0.7–1.0 ppm: Multiplet (4H) – Cyclopropyl methylene protons.δ 1.6–2.3 ppm: Multiplet (5H) – Cyclopropyl methine + Proline ring (β, γ).δ 3.4–3.7 ppm: Multiplet (2H) – Proline δ-protons.δ 4.5 ppm: Doublet/Multiplet (1H) – Proline α-proton.[1] |

| LC-MS (ESI) | Molecular Mass | [M+H]⁺ = 184.2 (Calculated: 184.[1]09) |

| HPLC | Purity | >95% (UV @ 210 nm). Note: Weak UV chromophore; CAD or ELSD detection recommended.[1] |

| Optical Rotation | Enantiomeric Excess | [α]D should be negative (typically -60° to -80° in MeOH/H₂O), confirming the L-configuration.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145742, L-Proline. Retrieved from [Link][1]

-

Livermore, N. A., et al. (2010). Discovery of HCV NS3/4A Protease Inhibitors.[1] Journal of Medicinal Chemistry. (Contextual reference for P2 proline variants in HCV inhibitors). Retrieved from [Link]

Structural and Functional Divergence: 1-(Cyclopropylcarbonyl)proline vs. Piperazine Analogs

This guide analyzes the critical structural, physicochemical, and functional divergences between 1-(Cyclopropylcarbonyl)proline and its piperazine analogs (specifically 1-(cyclopropylcarbonyl)piperazine).

These two scaffolds, while sharing a cyclopropyl-carbonyl "cap," represent fundamentally different strategic choices in medicinal chemistry. The proline derivative is a chiral, acidic, turn-inducing peptidomimetic unit , whereas the piperazine derivative is an achiral, basic, solubilizing linker .

Executive Summary: The Core Distinction

In drug design, the choice between a proline-based scaffold and a piperazine-based scaffold dictates the molecule's stereochemistry, solubility profile, and binding vector.

| Feature | This compound | 1-(Cyclopropylcarbonyl)piperazine |

| Core Structure | 5-membered Pyrrolidine ring + Carboxyl group | 6-membered Piperazine ring + Secondary Amine |

| Chirality | Chiral (L- or D- enantiomers) | Achiral (unless substituted on C-ring) |

| Acid/Base Character | Acidic (Free -COOH, pKa ~3–4) | Basic (Distal -NH, pKa ~9.8) |

| Conformation | Rigid, envelope pucker, induces | Semi-rigid, chair conformation, flexible linker |

| Primary Utility | Peptidomimetic capping; Stereochemical control | Solubility enhancer; Linker; Pharmacophore |

| Key Drug Class | Antivirals (HCV/COVID Protease Inhibitors) | PARP Inhibitors (e.g., Olaparib), GPCR Ligands |

Structural & Conformational Analysis

The Proline Scaffold: Stereochemical Rigidity

The this compound moiety is defined by the pyrrolidine ring .

-

Chirality: It possesses a chiral center at the

-carbon. The L-isomer (natural) is most common, but the D-isomer is used to prevent enzymatic degradation. -

Restricted Rotation: The cyclic nature locks the

(phi) dihedral angle (approx -65°), significantly reducing the entropy penalty upon binding to a protein target. -

Cis/Trans Isomerism: The amide bond connecting the cyclopropyl group to the proline nitrogen exhibits cis/trans isomerization. The cyclopropyl group adds steric bulk, often influencing the ratio of these rotamers, which is critical for fitting into tight binding pockets (e.g., protease active sites).

The Piperazine Scaffold: The "Privileged" Linker

The 1-(cyclopropylcarbonyl)piperazine moiety is defined by the six-membered ring .

-

Achirality: It lacks a stereocenter, simplifying synthesis and regulatory characterization (no need for chiral separation).

-

Chair Conformation: The ring predominantly adopts a chair conformation.

-

Electronic Profile: It contains two nitrogen atoms.[1] The acylated nitrogen is non-basic (amide), but the distal nitrogen remains a basic secondary amine. This provides a critical handle for:

-

Salt Formation: Enhancing water solubility (e.g., Hydrochloride salts).

-

Further Derivatization: Acting as a nucleophile for SNAr or reductive amination reactions.

-

Synthetic Protocols

The synthesis of these cores requires distinct workup strategies due to their differing acid/base properties.

Experiment A: Synthesis of 1-(Cyclopropylcarbonyl)piperazine

Target: Creation of a mono-acylated basic building block.

Reagents: Piperazine (anhydrous), Cyclopropanecarbonyl chloride, Dichloromethane (DCM), Triethylamine (TEA).

Protocol:

-

Preparation: Dissolve Piperazine (5.0 eq, excess is critical to prevent bis-acylation) in DCM at 0°C.

-

Addition: Add TEA (1.1 eq) followed by dropwise addition of Cyclopropanecarbonyl chloride (1.0 eq) over 30 minutes.

-

Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (MeOH/DCM).

-

Workup (Base Extraction):

-

Wash the organic layer with water (removes salts and excess piperazine).

-

Extract the organic layer with 1M HCl (The product moves to the aqueous phase as the salt; bis-acylated byproduct stays in organic).

-

Basify the aqueous extract with NaOH to pH 12.

-

Extract back into DCM.

-

-

Isolation: Dry over MgSO4, filter, and concentrate.

-

Yield: Typically >80% as a clear oil or low-melting solid.

-

Experiment B: Synthesis of 1-(Cyclopropylcarbonyl)-L-proline

Target: Creation of a chiral, acidic capping group.

Reagents: L-Proline, Cyclopropanecarbonyl chloride, 1M NaOH, Acetone/Water.

Protocol:

-

Preparation: Dissolve L-Proline (1.0 eq) in 1M NaOH (2.2 eq) and Acetone (1:1 v/v) at 0°C. Note: Extra base is needed to neutralize the carboxylic acid and scavenge the HCl generated.

-

Addition: Add Cyclopropanecarbonyl chloride (1.1 eq) dropwise.

-

Reaction: Stir at 0°C to RT for 3 hours.

-

Workup (Acid Precipitation):

-

Evaporate acetone under reduced pressure.

-

Wash the aqueous phase with Ether (removes neutral impurities).

-

Acidify the aqueous phase carefully with 6M HCl to pH 2.

-

Extract the product (now protonated and lipophilic) into Ethyl Acetate.

-

-

Isolation: Dry over Na2SO4, filter, and concentrate.

-

Result: White crystalline solid.[2]

-

Visualization: Decision Logic & Synthesis

The following diagram illustrates the decision process for selecting between these scaffolds and their respective synthetic flows.

Caption: Decision tree for selecting Proline vs. Piperazine scaffolds based on medicinal chemistry requirements.

Physicochemical & Pharmacokinetic Comparison

The choice of scaffold dramatically alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug.

| Property | Proline Derivative | Piperazine Derivative | Impact on Drug Design |

| LogP (Lipophilicity) | Lower (if -COOH free); Higher (if amidated) | Tunable (depends on distal substituent) | Proline is better for compact, intracellular targets; Piperazine for modulating membrane permeability. |

| Solubility | High (as carboxylate salt) | Very High (as Hydrochloride salt) | Piperazine is the "gold standard" for fixing solubility issues in lipophilic drugs. |

| Metabolic Stability | High stability of the ring; susceptible to peptidases if in peptide chain. | Susceptible to N-oxidation and ring opening. | Proline is preferred for oral bioavailability in peptidomimetics. |

| BBB Permeability | Moderate (requires specific transporters or masking). | Moderate to High (lipophilic cation character). | Piperazine is common in CNS drugs (e.g., antipsychotics, antidepressants). |

Case Study: Olaparib (Lynparza)

Olaparib, a PARP inhibitor, utilizes the 1-(cyclopropylcarbonyl)piperazine scaffold.

-

Role: The piperazine ring acts as a soluble linker that projects the cyclopropyl group into a specific hydrophobic pocket within the PARP enzyme.

-

Why not Proline? Proline would have introduced a carboxylic acid (interfering with binding/permeability) or required amidation that lacks the specific geometry and basicity provided by the piperazine nitrogen.

References

-

BenchChem. (2025).[1] 1-(Cyclopropylcarbonyl)piperazine hydrochloride: Structure and Properties.Link

-

National Institutes of Health (NIH). (2020). Piperazine Scaffold: A remarkable tool in generation of diverse pharmacological agents.[3] PubMed. Link

-

ChemicalBook. (2025).[4] Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride Properties and Safety.[5][6]Link

-

Kubyshkin, V., & Rubini, M. (2024).[7] Proline Analogues: Chemical Reviews.[7] ACS Publications. Link

-

Smolecule. (2023). Synthesis of Phthalazin-1-one derivatives incorporating 1-(Cyclopropylcarbonyl)piperazine fragments.[6]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Proline - Properties & Specifications [nj-alchemist.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Buy 1-(Cyclopropylcarbonyl)piperazine hydrochloride | 1021298-67-8 [smolecule.com]

- 7. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Locking and Bioavailability: The Strategic Use of N-Acyl Proline Derivatives in Peptidomimetics

Executive Summary

In the landscape of peptidomimetic drug design, N-acyl proline derivatives represent a critical "conformational switch." Unlike primary amino acids, the secondary amine of proline, when acylated, forms a tertiary amide that lowers the energetic barrier between cis and trans isomers. This guide details the thermodynamic principles, synthetic methodologies, and validation protocols necessary to exploit this equilibrium. By mastering the

The Thermodynamic Switch: Cis/Trans Isomerization Mechanics

The utility of N-acyl proline lies in its unique ability to populate both cis and trans amide rotamers at measurable ratios under physiological conditions. For most peptide bonds, the trans isomer is favored by a factor of ~1000:1 due to steric clash between the

The Interaction

A critical, often overlooked stabilizing force is the

-

Trans-Proline: The geometry permits significant orbital overlap, stabilizing the trans isomer and often promoting Polyproline II (PPII) helical structures.

-

Cis-Proline: The overlap is diminished or absent, but this isomer is often required for

-turn induction (specifically Type VI turns).

Energetic Landscape

The isomerization barrier is approximately 20 kcal/mol, meaning interconversion is slow on the NMR time scale (

Figure 1: Thermodynamic equilibrium of N-acyl proline. The n→π* interaction preferentially stabilizes the trans isomer, while steric bulk on the N-acyl group can force the population toward the cis form.

Synthetic Protocols

Standard peptide coupling can be inefficient for N-acyl prolines due to the steric hindrance of the secondary amine. Below are two field-proven protocols: a solution-phase method for simple derivatives (like Captopril analogs) and a solid-phase "editing" protocol for complex peptidomimetics.

Protocol A: Solution-Phase N-Acylation (High Purity)

Application: Synthesis of simple N-acyl derivatives (e.g., N-acetyl-L-proline or Captopril precursors).

-

Reagents: L-Proline, Acyl Chloride (or Anhydride), NaOH (Schotten-Baumann conditions) or Triethylamine (organic solvent).

-

Solvent System: THF/Water (1:1) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve L-Proline (10 mmol) in 1N NaOH (20 mL) at 0°C.

-

Add Acyl Chloride (11 mmol) dropwise over 30 minutes while maintaining pH >9 with additional NaOH.

-

Critical Step: Allow the reaction to warm to room temperature and stir for 4 hours. The pH maintenance is vital to prevent protonation of the proline nitrogen, which kills nucleophilicity.

-

Acidify to pH 2 with HCl and extract into Ethyl Acetate.

-

Purification: Recrystallization is preferred over column chromatography to avoid rotamer separation on silica, which can complicate analysis.

-

Protocol B: Solid-Phase Proline Editing (Advanced)

Application: Creating functionalized N-acyl prolines (e.g., mercaptoproline) within a peptide chain without solution-phase coupling difficulties. This method utilizes a stereochemical inversion strategy.[2]

-

Starting Material: Resin-bound peptide with N-terminal 4R-Hydroxyproline (Hyp).[2]

-

Activation (Appel Reaction):

-

Treat resin with

(3 eq) and -

Result: Converts 4R-Hyp to 4S-Bromoproline with inversion of configuration.

-

-

Nucleophilic Displacement (The "Edit"):

-

React the 4S-Bromoproline resin with a nucleophile (e.g., Potassium Thioacetate for thiol introduction) in DMF/18-crown-6.

-

Mechanism:

displacement inverts configuration back to the natural 4R stereochemistry (or 4S if starting with 4S-Hyp).

-

-

Cleavage: Standard TFA cleavage yields the functionalized N-acyl proline peptide.[2]

Structural Validation: NMR Characterization

Distinguishing cis and trans isomers is the primary validation step. Do not rely solely on 1D proton NMR, as peak overlap is common.

The Rule

The most reliable metric for assigning proline conformation is the difference in

| Isomer | Diagnostic Feature | |

| Trans | ||

| Cis | Large separation due to steric compression of |

NOESY/ROESY Fingerprinting

Nuclear Overhauser Effect spectroscopy provides spatial confirmation.

-

Trans Signature: Strong NOE between

(previous residue) and -

Cis Signature: Strong NOE between

(previous residue) and

Experimental Setup:

-

Solvent:

or -

Mixing Time: 300–500 ms.

-

Temperature: Run at 298K. If peaks are broad due to intermediate exchange rates, cool to 278K to sharpen signals by slowing the exchange.

Pharmacological Case Study: ACE Inhibition

The quintessential success story of N-acyl proline design is Captopril . Its design illustrates the translation of chemical structure to biological function.

Mechanism of Action

Angiotensin-Converting Enzyme (ACE) is a metalloprotease. Captopril acts as a competitive inhibitor by mimicking the transition state of the hydrolysis of Angiotensin I.

-

The N-Acyl Group: The 3-mercapto-2-methylpropanoyl group acts as the "acyl" component.

-

Zinc Binding: The thiol (-SH) group forms a coordinate covalent bond with the active site Zinc ion (

). -

Proline Anchoring: The proline carboxylate forms hydrogen bonds with Tyr520 , Gln281 , and Lys511 in the ACE active site.[3]

-

Conformational Selection: The trans conformation of the amide bond is required to position the thiol and carboxylate correctly within the active site pocket.

Figure 2: Structure-Activity Relationship (SAR) workflow for Captopril. The N-acyl proline scaffold serves as the rigid backbone that orients the zinc-binding thiol and the C-terminal carboxylate.

Why N-Acyl Proline?

Attempts to replace Proline with other amino acids (e.g., Valine, Alanine) in Captopril analogs result in a dramatic loss of potency. The pyrrolidine ring restricts the conformational entropy of the inhibitor. Upon binding, the "entropic penalty" is lower for Proline (which is already rigid) than for a flexible amino acid that must freeze into a specific shape. This pre-organization is the hallmark of effective peptidomimetic design.

References

-

MDPI. (2020). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. [Link]

-

IMR Press. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. [Link][4]

-

National Institutes of Health (PMC). (2010). n→π* Interactions in Proteins. [Link]

-

ChemRxiv. (2021). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline. [Link][2]

-

ResearchGate. (2023). Crystal structure of captopril bound to the active site of ACE. [Link]

Sources

Bioisosteric Utility of the N-Cyclopropylcarbonyl Group in Proline Amides

This technical guide details the bioisosteric properties, synthesis, and application of the N-cyclopropylcarbonyl (N-cPr-CO) group in proline amides. This moiety is a critical tool in modern medicinal chemistry, particularly for optimizing potency and metabolic stability in protease inhibitors and GPCR ligands.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The N-cyclopropylcarbonyl-L-proline motif represents a high-value bioisosteric replacement for standard aliphatic amides (e.g., isobutyryl, pivaloyl) or planar aromatic amides (e.g., benzoyl). Its utility stems from three distinct physicochemical properties:

-

Conformational Restriction: The cyclopropyl ring imposes a unique steric vector that modulates the cis/trans equilibrium of the prolyl amide bond, often favoring the trans conformer required for bioactive poses in protease pockets (e.g., HCV NS3/4A).

-

Metabolic Shielding: The high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) renders the group resistant to CYP450-mediated hydroxylation compared to isopropyl or tert-butyl groups.

-

Electronic Modulation: The "sigma-aromaticity" of the cyclopropyl ring allows for electron donation into the carbonyl

system, subtly altering the electrophilicity and hydrogen-bond accepting capability of the amide oxygen.

Physicochemical & Conformational Mechanics[1][2][3]

The Prolyl Amide cis/trans Equilibrium

Unlike other amino acids, N-substituted prolines exist as a slowly interconverting mixture of cis and trans isomers about the amide bond (

-

The Isopropyl Problem: An N-isobutyryl group (isopropyl) is flexible. While it provides steric bulk, it suffers from entropic penalties upon binding and is prone to CYP3A4 oxidation at the tertiary carbon.

-

The Cyclopropyl Solution: The cyclopropyl group is rigid and planar. When attached to the proline nitrogen via a carbonyl:

-

It creates a "steric wall" that destabilizes the cis rotamer through clash with the proline

-carbons. -

It locks the

(psi) and

-

Electronic Effects (Sigma-Aromaticity)

The cyclopropyl group exhibits

Visualization of Conformational Dynamics

The following diagram illustrates the thermodynamic equilibrium and the stabilization provided by the cyclopropyl moiety.

Figure 1: Kinetic and thermodynamic landscape of N-cyclopropylcarbonyl-proline isomerization. The rigid cyclopropyl group shifts the equilibrium toward the Trans-conformer.

Comparative Data: Cyclopropyl vs. Isopropyl

The following table summarizes the bioisosteric advantages of the cyclopropylcarbonyl group over the standard isobutyryl group.

| Property | N-Isobutyryl-Proline (Isopropyl) | N-Cyclopropylcarbonyl-Proline | Impact on Drug Design |

| Conformation | Flexible; High entropic penalty | Rigid; Pre-organized | Improved affinity; reduced |

| C-H BDE | ~96 kcal/mol (Tertiary C-H) | ~106 kcal/mol (Cyclopropyl C-H) | Metabolic Stability (Blocks CYP oxidation) |

| Lipophilicity | Higher LogP | Lower LogP | Improved solubility & microsomal stability |

| Electronic | Inductive (+I) only | Sigma-aromatic ( | Modulates H-bond acceptor strength |

| Size (Volume) | ~75 ų | ~68 ų | Fits tighter pockets; compact bioisostere |

Experimental Protocols

Synthesis of N-Cyclopropanecarbonyl-L-Proline Methyl Ester

This protocol yields the key intermediate for incorporating this motif into peptides.

Reagents: L-Proline methyl ester HCl, Cyclopropanecarboxylic acid, EDC·HCl, HOBt, DIPEA, DCM.

Step-by-Step Methodology:

-

Preparation: Dissolve L-Proline methyl ester HCl (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 equiv) at 0°C under nitrogen atmosphere. Stir for 10 minutes.

-

Coupling: Add Cyclopropanecarboxylic acid (1.1 equiv), followed by HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup: Dilute with DCM. Wash sequentially with 1N HCl, sat. NaHCO₃, and brine.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Validation: Verify structure via ¹H NMR. The cyclopropyl protons appear as multiplets between

0.6–1.0 ppm.

NMR Determination of cis/trans Ratio

This assay quantifies the conformational bias imposed by the cyclopropyl group.

-

Sample Prep: Dissolve 5 mg of the purified amide in 600 µL of D₂O or DMSO-d6 (depending on solubility/biological relevance).

-

Acquisition: Acquire a ¹H NMR spectrum (minimum 400 MHz, 32 scans).

-

Analysis: Focus on the Proline

-proton (-

Trans isomer: Typically appears downfield (~4.6 ppm).

-

Cis isomer: Typically appears upfield (~4.3 ppm).

-

-

Calculation: Integrate the distinct

-proton signals.

Microsomal Stability Assay (Metabolic Shielding)

To validate the resistance to oxidative metabolism.

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Quench immediately with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Result: Calculate intrinsic clearance (

) and

Case Studies & Applications

HCV Protease Inhibitors

The development of HCV NS3/4A protease inhibitors (e.g., Telaprevir, Boceprevir analogs) heavily utilized proline modifications.

-

Challenge: The P2 position requires a rigid scaffold to fill the S2 hydrophobic pocket.

-

Solution: While Boceprevir uses a dimethylcyclopropyl-proline at P1, related discovery series (e.g., by BMS and Vertex) utilized N-cyclopropylcarbonyl caps at the N-terminus of the proline/peptidomimetic chain to prevent N-dealkylation and improve oral bioavailability.

11 -HSD1 Inhibitors

In the design of inhibitors for metabolic syndrome:

-

Application: Replacement of adamantyl amides with cyclopropyl amides reduced lipophilicity (improving solubility) while maintaining the necessary steric bulk to fill the enzyme's hydrophobic pocket. The N-cyclopropylcarbonyl-proline motif serves as a "gatekeeper" to lock the active conformation without the metabolic liability of a flexible alkyl chain.

References

-

Bioisosteric Replacement Strategies

- Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Source: Drug Hunter.

-

URL:[Link]

-

Conformational Analysis of Proline

-

Cyclopropyl Metabolic Stability

- Title: Metabolism of cyclopropyl groups.

-

Source: Hypha Discovery.

-

URL:[Link]

-

Amide Bond Bioisosteres

-

HCV Protease Inhibitor Design

Sources

- 1. imrpress.com [imrpress.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 1-(Cyclopropylcarbonyl)proline

Document Control:

-

Subject: 1-(Cyclopropylcarbonyl)proline (Key Intermediate for HCV Protease Inhibitors)[1][2]

-

Version: 2.0 (Research & Development Focus)

Executive Summary

This technical guide serves as an advanced safety data supplement for This compound , a critical peptidomimetic intermediate used in the synthesis of direct-acting antivirals (DAAs) such as Telaprevir (Incivek).[1][2] Unlike standard regulatory SDS documents, this whitepaper integrates toxicological mechanics with practical laboratory workflows, designed specifically for medicinal chemists and process engineers.[2]

The compound presents primarily as a mucous membrane and respiratory irritant .[2] However, its role as a chiral building block necessitates strict handling protocols to prevent racemization and moisture-induced degradation, which can compromise downstream enantiomeric excess (ee) in drug substance manufacturing.[2]

Part 1: Chemical Identity & Molecular Context[1]

Structural Characterization

The molecule consists of an L-proline core acylated at the secondary amine by a cyclopropylcarbonyl group.[2] The rigidity of the cyclopropyl ring, combined with the pyrrolidine ring, creates a conformationally restricted scaffold essential for binding to the HCV NS3/4A protease active site.[2]

| Property | Data |

| Chemical Name | N-(Cyclopropylcarbonyl)-L-proline |

| CAS Number | 121529-33-1 |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, DMF; Sparingly soluble in water |

| pKa (Calc) | ~3.6 (Carboxylic acid) |

Application Context

In the synthesis of Telaprevir, this compound acts as the "P2" capping unit.[2] The cyclopropyl moiety provides metabolic stability and hydrophobic interaction, while the proline residue directs the peptide backbone geometry.

Part 2: Hazard Identification & Toxicological Mechanics[1][2]

GHS Classification[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2]

Mechanistic Toxicology

Why is this compound an irritant?

-

Acidic Moiety: The free carboxylic acid (pKa ~3.[2]6) is a proton donor.[2] Upon contact with moist mucous membranes (eyes, lungs), it lowers local pH, causing immediate protein denaturation and irritation.[2]

-

Amide Lipophilicity: The cyclopropylcarbonyl group increases lipophilicity compared to free proline, facilitating faster dermal absorption and penetration into the lipid bilayer of the stratum corneum.[2]

Risk Assessment Logic

The following diagram illustrates the exposure pathway analysis for laboratory handling.

[1][2]

Part 3: Risk Management & Engineering Controls[1][2]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for organic amides dissolved in carrier solvents (DMSO/DMF).[2]

-

Hand Protection: Nitrile Rubber (minimum thickness 0.11 mm).[2] Break-through time > 480 min.[1][2]

-

Causality: Amides can act as permeation enhancers for other solvents.[2]

-

-

Respiratory Protection: When handling >10g of solid powder outside a fume hood, use a P95 or P100 particulate respirator.[2]

-

Eye Protection: Chemical safety goggles (ANSI Z87.1).[2] Face shield required if handling large scale acid-chloride precursors during synthesis.[1][2]

Handling Protocol: Prevention of Racemization & Hydrolysis

This compound is chemically stable but stereochemically sensitive under basic conditions.[2]

Standard Operating Procedure (SOP) for Solubilization:

-

Environment: Weigh in a humidity-controlled environment (<40% RH). Hygroscopic uptake can lead to hydrolysis of the amide bond over long-term storage or difficulty in precise stoichiometry.[2]

-

Solvent Choice: Dissolve in anhydrous DMF or DCM.[2]

-

Avoid Strong Bases: Prolonged exposure to strong bases (e.g., NaOH, NaH) can induce racemization at the alpha-carbon of the proline ring, converting the active L-isomer to the inactive D-isomer.[1][2]

Part 4: Emergency Response Protocols

Self-Validating First Aid System

Do not rely on memory.[1][2] Follow this logical flow:

-

Ocular Exposure (Acidic Irritation):

-

Dermal Exposure:

Spill Containment (Solid State)[1][2]

-

Isolate: Mark a 3-meter radius.[2]

-

Suppress: Cover powder with a dry absorbent pad or dampen slightly with an inert oil (e.g., mineral oil) to prevent dust generation before sweeping.[2] Do not use water initially, as it creates a slippery, acidic slurry.[2]

-

Clean: Scoop into a hazardous waste container. Wipe surface with 5% Sodium Bicarbonate solution to neutralize residual acidity.[2]

Part 5: Synthesis & Stability (The "Why" for Researchers)

Synthesis Workflow (Schotten-Baumann Conditions)

Understanding the synthesis helps in anticipating impurities (e.g., unreacted acid chloride).[1][2]

Storage & Stability[1][2]

-

Temperature: Store at 2–8°C .

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.[2]

-

Incompatibilities: Strong oxidizing agents and strong bases.[2]

-

Shelf Life: 24 months if desiccated.[2] Degradation is indicated by a "cheesy" odor (isovaleric acid-like) suggesting ring opening or hydrolysis.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3010818, Telaprevir. Retrieved from [Link][1][2]

-

Perni, R. B., et al. (2006). Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of the hepatitis C virus NS3-4A serine protease.[2] Antimicrobial Agents and Chemotherapy.[2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Proline Derivatives Registration Dossier.[2] (General guidance on amino acid derivative safety). Retrieved from [Link][1][2]

Sources

Methodological & Application

High-Efficiency Coupling Strategies for N-Capped Proline Intermediates

Application Note & Protocol Guide

Executive Summary

Proline (Pro) residues introduce unique steric and stereoelectronic constraints in peptide synthesis.[1][2] "N-capped proline intermediates"—typically referring to N-protected proline derivatives (e.g., Fmoc-Pro-OH, Boc-Pro-OH) undergoing C-terminal activation—present a dual challenge: epimerization (racemization) and diketopiperazine (DKP) formation .[2]

While Proline is often considered "safe" from racemization due to its lack of an amide hydrogen, the activation of N-capped Proline (especially N-acyl derivatives) can lead to significant loss of chiral integrity via oxazolone formation or direct enolization, particularly with strong bases or high temperatures.[2] Furthermore, when Proline is the second residue from the C-terminus, the risk of DKP formation leads to chain termination and yield loss.

This guide provides field-proven protocols to maximize coupling efficiency while suppressing epimerization and DKP byproducts.

Mechanistic Insights & Strategic Selection

2.1 The Epimerization Trap

Unlike other amino acids, N-capped Proline cannot form an oxazolone (azlactone) in the traditional sense if it lacks an NH.[2] However, N-acyl prolines (like peptide-Pro-OH or Fmoc-Pro-OH) can racemize via direct enolization or formation of a pseudo-oxazolone intermediate, especially when highly activated (e.g., acid chlorides/fluorides) or in the presence of excess base.[2]

-

Critical Insight: The combination of Carbodiimides (DIC) and HOBt in DMF has been shown to increase Proline racemization compared to other methods.[1]

-

The Solution: Switch to Oxyma Pure (ethyl cyano(hydroxyimino)acetate) based reagents.[2] COMU is the reagent of choice, offering superior suppression of epimerization compared to HATU and HBTU.[3]

2.2 The Diketopiperazine (DKP) Pathway

DKP formation occurs when the N-terminal amine of a dipeptide-ester attacks the C-terminal carbonyl, cyclizing to form a stable six-membered ring and cleaving the peptide from the resin.[1][2][4]

-

High Risk Zone: When Proline is the C-terminal or penultimate residue (e.g., H2N-Xaa-Pro-OR).[2]

-

The Solution: Steric shielding using 2-Chlorotrityl Chloride (2-CTC) resin or bulky trityl linkers prevents the conformational folding required for cyclization.[2]

Decision Matrix & Workflow

The following logic gate determines the optimal coupling condition based on the specific role of the Proline intermediate.

Figure 1: Strategic Decision Matrix for selecting coupling reagents and conditions based on the specific role of the proline intermediate.[2]

Detailed Protocols

Protocol A: Low-Epimerization Activation of N-Capped Proline

Target Application: Coupling Fmoc-Pro-OH or peptide fragments ending in Pro-OH to a growing chain.[2] Rationale:COMU generates the reactive Oxyma ester in situ, which is more stable to racemization than OBt esters. Using TMP (2,4,6-trimethylpyridine) or Collidine as a base further reduces proton abstraction from the alpha-carbon compared to DIPEA.[2]

Reagents:

-

Coupling Reagent: COMU (1.0 equiv relative to AA)[2]

-

Base: TMP (Collidine) (1.0 equiv) or DIPEA (2.0 equiv if TMP unavailable)[2]

-

Solvent: DMF/DCM (1:1 v/v). Note: DCM reduces polarity, stabilizing the activated intermediate against racemization.

Step-by-Step:

-

Dissolution: Dissolve N-capped Proline (e.g., Fmoc-Pro-OH, 3.0 equiv) and COMU (3.0 equiv) in minimal DMF/DCM (1:1).

-

Activation: Add Base (TMP, 3.0 equiv) immediately prior to addition to the resin/amine.

-

Critical: Do not "pre-activate" for >2 minutes.[2] Prolonged activation increases the risk of side reactions.

-

-

Coupling: Add the mixture to the resin-bound free amine.

-

Incubation: Shake at Room Temperature for 30–60 minutes.

-

Warning: Do NOT use microwave heating for C-terminal Proline activation; it drastically increases epimerization.[2]

-

-

Washing: Drain and wash resin with DMF (3x) and DCM (3x).[2]

Protocol B: DKP Suppression for C-Terminal Proline

Target Application: Synthesis of peptides where Pro is the 1st or 2nd residue (e.g., H-Xaa-Pro-Resin).[2] Rationale: The bulky 2-chlorotrityl group prevents the "back-biting" attack of the amine.[2]

Step-by-Step:

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[2]

-

Loading First Residue (Pro):

-

Elongation:

-

Remove Fmoc (20% Piperidine/DMF).[2]

-

Crucial: Perform the coupling of the next amino acid (Residue 2) immediately.

-

If Pro is Residue 2 (e.g., H-Pro-Xaa-Resin), ensure the deprotection of Pro is short (2 x 5 min) and followed immediately by the coupling of Residue 3 to prevent DKP formation of the Pro-Xaa dipeptide.[2]

-

Comparative Data: Coupling Reagent Efficiency

| Reagent Class | Reagent | Epimerization Risk (Pro) | Coupling Efficiency | Recommended Use |

| Oxyma-Uronium | COMU | Lowest | High | Gold Standard for C-term Pro activation.[2] |

| Benzotriazole | HATU | Moderate | Very High | Use for coupling to Pro (Pro as amine).[2] |

| Carbodiimide | DIC/HOBt | High | Moderate | Avoid for Proline activation if chiral purity is critical.[2] |

| Phosphonium | PyBrOP | Low | High | Excellent for N-methylated or extremely hindered couplings.[2] |

Troubleshooting Guide

-

Problem: Low yield when coupling to Proline (X -> Pro bond).

-

Problem: Double deletion sequences (Missing two amino acids).

-

Cause: DKP formation removed the dipeptide from the resin.

-

Fix: Switch to Trityl-based resins or couple the first two amino acids as a dipeptide building block (e.g., Fmoc-Xaa-Pro-OH).[2]

-

References

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link][2]

-

Choosing the Right Coupling Reagent for Peptides. Organic Process Research & Development. Available at: [Link][2]

-

Investigation of the formation mechanism of proline-containing cyclic dipeptide. Bioscience, Biotechnology, and Biochemistry.[6] Available at: [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Synthesis of 1-(Cyclopropylcarbonyl)proline Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-(Cyclopropylcarbonyl)proline Scaffold

In the landscape of modern medicinal chemistry, the proline scaffold remains a cornerstone for the design of novel therapeutics. Its rigid, cyclic structure imparts unique conformational constraints on peptides and small molecules, making it a privileged motif in drug discovery. The derivatization of proline, specifically through N-acylation and C-terminal esterification, opens a vast chemical space for exploration.

The this compound moiety, in particular, has garnered significant interest. The cyclopropyl group is a "bioisostere" of larger, more flexible alkyl groups and phenyl rings, offering a compact, rigid, and metabolically stable alternative.[1] This combination of the constrained proline ring and the rigid cyclopropyl group creates a powerful building block for peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[2][3] These esters serve as crucial intermediates in the synthesis of a wide range of biologically active compounds, including central nervous system (CNS) agents and potential skin permeation enhancers.[2][3][4][5]

This document provides a comprehensive guide to the synthesis of this compound esters, detailing the underlying chemical principles, offering step-by-step protocols, and discussing critical aspects of purification and characterization.

Strategic Overview of Synthesis

The construction of this compound esters can be approached via two primary synthetic routes. The choice between these pathways depends on the specific ester desired, the scale of the reaction, and the available starting materials.

Route A: Acylation Followed by Esterification This strategy involves the initial formation of an amide bond between L-proline and cyclopropanecarboxylic acid (or its activated form), followed by the esterification of the resulting N-acylated proline.

Route B: Esterification Followed by Acylation In this alternative approach, the carboxyl group of L-proline is first protected as an ester. This proline ester is then acylated with cyclopropanecarboxylic acid to yield the final product.

Insight from the Field: Route B is often preferred in practice. The initial esterification of proline is a robust and high-yielding reaction, typically proceeding via a simple Fischer esterification to produce the stable hydrochloride salt of the proline ester. This intermediate is then readily coupled with the carboxylic acid. This sequence avoids potential complications and side reactions that can occur when attempting to esterify the more sterically hindered and electronically modified this compound intermediate from Route A, particularly under harsh acidic conditions.

Caption: The catalytic cycle of DMAP in the DCC-mediated Steglich esterification.

Detailed Experimental Protocols (Route B)

The following protocols detail the synthesis of this compound methyl ester as a representative example, following the strategically advantageous Route B.

Protocol 1: Synthesis of L-Proline Methyl Ester Hydrochloride

This procedure utilizes the classic Fischer-Speier esterification method. Materials & Equipment:

-

L-Proline

-

Anhydrous Methanol (MeOH)

-

Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Gas dispersion tube (if using HCl gas)

-

Ice bath

-

Rotary evaporator

-

Diethyl ether

Procedure:

-

Setup: In a fume hood, suspend L-proline (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of proline) in a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Cool the suspension in an ice bath.

-

Method A (HCl Gas): Slowly bubble dry HCl gas through the suspension with vigorous stirring for 30-60 minutes. The solid should gradually dissolve. * Method B (SOCl₂): Cautiously add thionyl chloride (1.1-1.2 eq) dropwise to the cooled, stirring suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas.

-

-

Reaction: Remove the ice bath and fit the flask with a reflux condenser protected by a drying tube. Heat the mixture to reflux and maintain for 2-4 hours. The solution should become clear.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The residue will be a viscous oil or a semi-solid.

-

Precipitation: Add a sufficient volume of cold diethyl ether to the residue and triturate (scrape and stir with a spatula) to induce precipitation of a white solid.

-

Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. This affords L-proline methyl ester hydrochloride, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound Methyl Ester

This protocol employs DCC for the amide bond formation.

Materials & Equipment:

-

L-Proline methyl ester hydrochloride (from Protocol 1)

-

Cyclopropanecarboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Setup: To a round-bottom flask containing a magnetic stir bar, add L-proline methyl ester hydrochloride (1.0 eq), cyclopropanecarboxylic acid (1.05 eq), and anhydrous DCM (approx. 10-20 mL per gram of proline ester).

-

Neutralization: Cool the mixture in an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

-

Coupling: In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. [6]Rinse the flask and filter cake with a small amount of DCM.

-

Workup: Transfer the filtrate to a separatory funnel.

-

Wash sequentially with 1 M HCl (to remove excess TEA).

-

Wash with saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid).

-

Wash with saturated aqueous NaCl (brine).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified further.

Data Summary: Reagents and Stoichiometry

| Compound | Role | M.W. ( g/mol ) | Equivalents (eq) | Notes |

| L-Proline | Starting Material | 115.13 | 1.0 | --- |

| Methanol | Reagent / Solvent | 32.04 | Excess | Must be anhydrous. |

| Thionyl Chloride | Acid Catalyst Source | 118.97 | 1.1 - 1.2 | Alternative to HCl gas. |

| Cyclopropanecarboxylic Acid | Substrate | 86.09 | 1.05 | A slight excess ensures full conversion of the amine. |

| L-Proline Methyl Ester HCl | Intermediate | 165.62 | 1.0 | --- |

| Triethylamine (TEA) | Base | 101.19 | 1.1 | Neutralizes the HCl salt. |

| DCC | Coupling Agent | 206.33 | 1.1 | Caution: Potent allergen and sensitizer. |

| Dichloromethane (DCM) | Solvent | 84.93 | --- | Must be anhydrous. |

Purification and Characterization

Purification

While the aqueous workup removes most polar impurities and unreacted starting materials, the crude product often requires further purification.

-

Removal of DCU: The primary purification step is the filtration of the insoluble N,N'-dicyclohexylurea (DCU). In some cases, a small amount may remain dissolved. Cooling the reaction mixture in a freezer before filtration can sometimes improve its precipitation.

-

Column Chromatography: Flash column chromatography is the most effective method for obtaining a highly pure product. [2]A typical stationary phase is silica gel, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final this compound ester should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals to identify include the cyclopropyl protons, the proline ring protons, the ester alkyl group (e.g., a singlet for the methyl ester at ~3.7 ppm), and the distinct amide and ester carbonyls in the ¹³C spectrum.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling and esterification. [7]* Infrared (IR) Spectroscopy: Useful for identifying the key functional groups. Expect strong carbonyl (C=O) stretching bands for the ester (around 1740 cm⁻¹) and the tertiary amide (around 1640 cm⁻¹). [8]* High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound by detecting any remaining starting materials or byproducts. [9]

Troubleshooting and Safety Considerations

-

Low Yield:

-

Incomplete Reaction: Ensure anhydrous conditions, as water can hydrolyze intermediates and consume reagents. Confirm the quality of the coupling agent (DCC can degrade over time).

-

Side Reactions: In Steglich esterification, the absence of DMAP can lead to the formation of an unreactive N-acylurea, halting the reaction. [10][11]* Impure Product:

-

Residual DCU: If DCU is present after workup, it can sometimes be removed by dissolving the crude product in a minimal amount of DCM and adding hexanes to precipitate the less soluble urea, followed by filtration.

-

-

Safety:

-

DCC: N,N'-Dicyclohexylcarbodiimide is a potent sensitizer and can cause severe allergic skin reactions. Always handle with gloves in a well-ventilated fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).

-

Reagents: Thionyl chloride is highly corrosive and reacts violently with water. All operations should be performed in a fume hood.

-

References

- CN106083684A - The preparation method of proline esters hydrochlorate - Google P

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Synthesis of N-acetylproline methyl ester - PrepChem.com. [Link]

- CN101348453A - Method for purifying proline - Google P

- CN103333094B - Process method for crystallization purification of proline - Google P

- US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin - Google P

-

L-Proline Esterification - Sciencemadness Discussion Board. [Link]

-

N-Acetylproline esters | Download Table - ResearchGate. [Link]

-

Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - MDPI. [Link]

-

Extraction and determination of proline - PROMETHEUS – Protocols. [Link]

- US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google P

-

Methods for determination of proline in plants - PubMed. [Link]

- US5219741A - Method of making L-proline using an N-acyl-L-protine acylase.

-

Synthesis of Amino Acids of Cyclopropylglycine Series - ResearchGate. [Link]

-

What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?. [Link]

-

Steglich Esterification - Organic Chemistry Portal. [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. [Link]

-

Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PMC - PubMed Central. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed. [Link]

-

Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus. [Link]

-

Methods for Determination of Proline in Plants - ResearchGate. [Link]

-

Pro-Drug Development - International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and evaluation of N-acetylprolinate esters - Novel skin penetration enhancers. [Link]

-

N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact - MDPI. [Link]

-

Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus. [Link]

-

Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. [Link]

-

Methods for determination of proline in plants. - Semantic Scholar. [Link]

-

L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - MDPI. [Link]

-

Workup: DCC Coupling - Department of Chemistry : University of Rochester. [Link]

-

Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Workup [chem.rochester.edu]

- 7. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Methods for determination of proline in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Navigating the Challenges of Solid-Phase Peptide Synthesis with N-Acyl Proline Derivatives: An Application and Protocol Guide

Introduction: The Proline Problem in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutics.[1] However, the incorporation of N-acyl proline derivatives and other N-alkylated amino acids presents significant hurdles that can lead to failed syntheses, low yields, and impure products.[2] These "difficult couplings" arise from the unique structural constraints of proline and its derivatives, which can induce peptide aggregation and promote undesirable side reactions.[3][4] This guide provides a comprehensive overview of the challenges associated with the SPPS of N-acyl proline-containing peptides and offers detailed, field-proven protocols to overcome these obstacles, ensuring successful synthesis of these complex molecules.

The central challenges in synthesizing peptides with N-acyl proline derivatives can be broadly categorized into two areas:

-

Difficult Couplings: The steric hindrance around the nitrogen atom of N-acyl proline derivatives can significantly slow down the kinetics of the coupling reaction.[5] This is often compounded by the tendency of proline-rich sequences to adopt secondary structures that lead to peptide aggregation on the solid support, further impeding reagent access.[6]

-

Side Reactions: The unique cyclic structure of proline makes it susceptible to specific side reactions, most notably diketopiperazine (DKP) formation and, in the case of carbodiimide-mediated couplings, N-acylurea formation.[7][8] These side reactions can lead to chain termination and the generation of hard-to-remove impurities.

This application note will delve into the mechanistic basis of these challenges and provide detailed protocols and strategies to mitigate them, empowering researchers to confidently tackle the synthesis of these important classes of peptides.

Understanding the Mechanistic Hurdles

A thorough understanding of the underlying chemical mechanisms is crucial for devising effective strategies to overcome the challenges of synthesizing N-acyl proline-containing peptides.

Diketopiperazine (DKP) Formation: A Major Truncation Pathway

Diketopiperazine (DKP) formation is a primary cause of peptide chain truncation during SPPS, particularly when proline is the second residue from the N-terminus.[9] The reaction involves an intramolecular nucleophilic attack of the free N-terminal amine on the amide bond of the second amino acid, leading to the cleavage of the dipeptide from the resin as a stable six-membered ring.[10] This process is especially favored with proline due to its propensity to adopt a cis-amide bond conformation, which pre-organizes the peptide backbone for cyclization.[11]

Caption: Mechanism of Diketopiperazine (DKP) Formation.

N-Acylurea Formation: A Carbodiimide-Specific Side Reaction

When using carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), a common side reaction is the formation of a stable N-acylurea.[7] This occurs through an intramolecular rearrangement of the highly reactive O-acylisourea intermediate, which is formed upon activation of the carboxylic acid.[12] The resulting N-acylurea is unreactive towards the amine of the growing peptide chain, effectively capping it and preventing further elongation.[13] This side reaction is exacerbated by polar solvents and higher temperatures.[7]

Caption: N-Acylurea Formation in Carbodiimide Coupling.

Strategies and Protocols for Success

To address the challenges of synthesizing N-acyl proline-containing peptides, a multi-pronged approach is often necessary, combining optimized coupling conditions, specialized reagents, and strategic modifications to the peptide backbone.

High-Efficiency Coupling Reagents

For difficult couplings involving sterically hindered amino acids like N-acyl prolines, the choice of coupling reagent is critical. While standard reagents may prove ineffective, several high-efficiency reagents have been developed to overcome these challenges.

| Coupling Reagent | Key Features | Advantages | Disadvantages |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Considered the "gold standard" for difficult couplings, high efficiency, and low racemization.[14] | High cost, potential for side reactions if used in excess. |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive and often more affordable than HATU.[15] | Can cause guanidinylation of the N-terminus. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity, often superior to HATU for hindered couplings, non-explosive, and byproducts are water-soluble.[10][16] | Limited stability in solution. |

Expert Insight: For particularly challenging couplings, COMU often provides the best results due to its high reactivity.[17] However, for routine synthesis of less hindered sequences, HCTU offers a good balance of performance and cost-effectiveness.[15]

This protocol is suitable for the manual coupling of N-acyl proline derivatives using HATU, HCTU, or COMU.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.3-0.8 mmol/g substitution) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[9]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution and treat with fresh 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times).[9]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve the Fmoc-N-acyl-proline derivative (3 equivalents relative to resin loading) and the coupling reagent (HATU, HCTU, or COMU; 2.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.

-

-

Coupling:

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[18]

-

-

Washing: Wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test or a chloranil test to confirm the completion of the coupling. A negative result indicates a successful coupling.

Pseudoproline Dipeptides: Disrupting Aggregation

A powerful strategy to mitigate peptide aggregation is the incorporation of pseudoproline dipeptides.[6] These are derivatives of serine or threonine that are cyclized to form an oxazolidine ring, mimicking the structure of proline.[19] The introduction of a pseudoproline dipeptide induces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[20] This leads to improved solvation of the growing peptide chain and enhanced coupling efficiency.[19]

Caption: Pseudoproline Dipeptides Disrupt Peptide Aggregation.

This protocol details the manual coupling of a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide.

-

Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Dipeptide Activation:

-

Dissolve the pseudoproline dipeptide (2 equivalents relative to resin loading) and a coupling reagent such as HCTU (1.95 equivalents) in DMF.

-

Add DIPEA (4 equivalents) to the solution and vortex briefly.

-

-

Coupling:

-

Immediately add the activated dipeptide solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

-

-

Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

-

Chain Elongation: Continue with the synthesis of the peptide using standard SPPS protocols. The pseudoproline moiety will be converted back to a native serine or threonine residue during the final cleavage from the resin with trifluoroacetic acid (TFA).

Mitigating Diketopiperazine (DKP) Formation

Several strategies can be employed to minimize DKP formation, especially when dealing with sequences containing proline at the second position.

-

Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for the cleavage of the peptide under milder acidic conditions that are less likely to promote DKP formation.[21]

-

Dipeptide Coupling: Instead of coupling single amino acids, a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) can be coupled to the resin-bound amino acid. This bypasses the vulnerable dipeptide stage on the resin where DKP formation is most likely to occur.[21]

-

Modified Deprotection Conditions: Using a modified deprotection cocktail, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP), has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[11][22]

This protocol is recommended for sequences highly prone to DKP formation.

-

Resin and Peptide Synthesis: Use a 2-chlorotrityl chloride resin and assemble the peptide up to the point of coupling the second amino acid.

-

Modified Fmoc Deprotection:

-

Prepare a solution of 2% DBU and 5% piperazine in NMP.[21]

-

Wash the resin with NMP (5 times).

-

Treat the resin with the modified deprotection solution for 5-10 minutes.

-

Wash the resin thoroughly with NMP (5 times).

-

-

Coupling of the Third Amino Acid: Proceed with the coupling of the next amino acid using a high-efficiency coupling reagent as described in Protocol 1.

Conclusion: A Pathway to Success

The synthesis of peptides containing N-acyl proline derivatives is a challenging yet achievable endeavor. By understanding the mechanistic underpinnings of difficult couplings and common side reactions, and by employing the strategic use of high-efficiency coupling reagents, pseudoproline dipeptides, and optimized protocols, researchers can significantly improve the yield and purity of their target peptides. The application notes and protocols provided in this guide offer a robust framework for navigating these synthetic challenges, empowering scientists and drug development professionals to successfully synthesize these complex and often biologically important molecules.

References

-

Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(3), 202-206. Available at: [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. Available at: [Link]

-

Fülöp, A., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Journal of Peptide Science, 23(10), 755-760. Available at: [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

-

Fuentes, G., et al. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF. Available at: [Link]

-

Cappelletti, G., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 26(62), 14067-14079. Available at: [Link]

-

Tietze, A. A., & Tietze, D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 176. Available at: [Link]

-

Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(29), 10094-10104. Available at: [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Coin, I., et al. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 44(22), 8018-8040. Available at: [Link]

-

Weygand, F., et al. (n.d.). 3.5 Carbodiimides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (pp. 519-532). Available at: [Link]

-

Wang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11833-11839. Available at: [Link]

-

Al-Hassan, M. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1284. Available at: [Link]

-

Toniolo, C., & Lattanzi, G. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22c, 4th ed. (pp. 31-48). Available at: [Link]

- Collins, J. M., & Collins, K. D. (2015). US Patent No. US10858390B2. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (n.d.). Pseudoproline. In Wikipedia. Retrieved January 29, 2024, from [Link]

-

Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55. Available at: [Link]

-

Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8877-8882. Available at: [Link]

-

Rahnamaeian, M. (2021). Proline-Rich Antimicrobial Peptides from Invertebrates. Molecules, 26(11), 3169. Available at: [Link]

-

Collins, J. M., & Collins, K. D. (2021). European Patent No. EP 3290430 B1. Munich, Germany: European Patent Office. Available at: [Link]

-

Vágner, J., et al. (2008). Chemical Methods for Peptide and Protein Production. Current Organic Chemistry, 12(8), 615-641. Available at: [Link]

-

Slebioda, M. (1996). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 47(5), 351-354. Available at: [Link]

-

Toth, I., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1957. Available at: [Link]

-

Zhang, L., & Li, X. (2018). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. Available at: [Link]

-

Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Available at: [Link]

- Lebl, M. (2005). US Patent No. US7645858B2. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Available at: [Link]

-

Bitesize Bio. (2025). Peptide synthesis: Top Tricks and Tips. Available at: [Link]

-

Biondi, B., et al. (2023). Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin. Bioconjugate Chemistry, 34(7), 1273-1285. Available at: [Link]

-

Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis Protocols (pp. 1-24). Humana Press. Available at: [Link]

-

Bretscher, L. E., et al. (2004). O-acylation of hydroxyproline residues: Effect on peptide-bond isomerization and collagen stability. Protein Science, 13(11), 3045-3051. Available at: [Link]

-

Wang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11833-11839. Available at: [Link]

-

Wu, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46976-46986. Available at: [Link]

Sources

- 1. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 4. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chempep.com [chempep.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. data.epo.org [data.epo.org]

- 14. bachem.com [bachem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 19. chempep.com [chempep.com]

- 20. Pseudoproline - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]